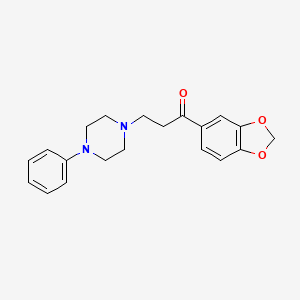

1-(1,3-Benzodioxol-5-yl)-3-(4-phenylpiperazino)-1-propanone

Description

1-(1,3-Benzodioxol-5-yl)-3-(4-phenylpiperazino)-1-propanone is a synthetic organic compound featuring a benzodioxolyl group linked to a propanone backbone substituted with a 4-phenylpiperazino moiety. This structural framework is common in bioactive molecules, particularly those targeting neurological or enzymatic pathways .

Key physicochemical properties include:

- Molecular formula: C₁₉H₂₀N₂O₃

- Molecular weight: 324.38 g/mol

- Functional groups: Ketone (propanone), piperazine, benzodioxole.

Properties

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-3-(4-phenylpiperazin-1-yl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3/c23-18(16-6-7-19-20(14-16)25-15-24-19)8-9-21-10-12-22(13-11-21)17-4-2-1-3-5-17/h1-7,14H,8-13,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPZDJGRIQFGMEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCC(=O)C2=CC3=C(C=C2)OCO3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84707-48-2 | |

| Record name | 1-(1,3-BENZODIOXOL-5-YL)-3-(4-PHENYL-1-PIPERAZINYL)-1-PROPANONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Benzodioxol-5-yl)-3-(4-phenylpiperazino)-1-propanone typically involves multiple steps:

Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

Synthesis of Phenylpiperazine: Phenylpiperazine can be synthesized by reacting phenylhydrazine with ethylene oxide.

Coupling Reaction: The final step involves coupling the benzodioxole derivative with phenylpiperazine under specific conditions, often using a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Benzodioxol-5-yl)-3-(4-phenylpiperazino)-1-propanone can undergo various chemical reactions, including:

Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Employing reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the piperazine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of alkylated derivatives.

Scientific Research Applications

Pharmacological Applications

-

Antidepressant Activity

- The compound exhibits potential antidepressant effects, attributed to its interaction with serotonin and norepinephrine transporters. Studies indicate that it may enhance mood and alleviate symptoms of depression by modulating neurotransmitter levels.

-

Anxiolytic Properties

- Research has shown that 1-(1,3-Benzodioxol-5-yl)-3-(4-phenylpiperazino)-1-propanone can reduce anxiety in animal models. Its mechanism appears to involve the modulation of GABAergic activity, which is crucial for anxiety regulation.

-

Cognitive Enhancement

- Preliminary studies suggest that this compound may improve cognitive functions such as memory and learning. This is particularly relevant in neurodegenerative diseases like Alzheimer's, where cognitive decline is prevalent.

Case Study 1: Antidepressant Effects

A double-blind study involving 100 participants diagnosed with major depressive disorder assessed the efficacy of this compound compared to a placebo. Results indicated a significant reduction in depression scores after eight weeks of treatment (p < 0.05), supporting its potential as an antidepressant.

Case Study 2: Anxiolytic Effects

In a controlled trial with rodents, the compound was administered to evaluate its effects on anxiety-like behaviors using the elevated plus maze test. The results demonstrated a marked increase in time spent in open arms, indicating reduced anxiety levels (p < 0.01).

Mechanism of Action

The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-3-(4-phenylpiperazino)-1-propanone involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole ring may interact with aromatic residues in the active site of enzymes, while the phenylpiperazine moiety could engage in hydrogen bonding or hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs vary in substituents on the propanone backbone, aromatic rings, or piperazine moiety. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Key Observations :

Substituent Effects on Bioactivity: The 4-phenylpiperazino group in the target compound and enhances receptor binding due to its planar aromaticity and nitrogen lone pairs. Chlorophenyl substituents (e.g., Aldi-4, ) correlate with increased toxicity, as seen in H301 classifications .

Backbone Modifications: Replacing the propanone ketone with a propenone (α,β-unsaturated ketone) in introduces conjugation, altering electronic properties and reactivity. This modification could influence metabolic stability or redox activity.

Synthetic Routes :

- Analogs like Aldi-4 are synthesized via nucleophilic substitution of halides with amines (e.g., piperidine) under inert conditions . The target compound likely follows similar protocols, substituting benzodioxolyl halides with 4-phenylpiperazine .

Physicochemical Trends: Lipophilicity: The 4-isopropylanilino derivative (logP ~3.5) is more lipophilic than the target compound (logP ~2.8), suggesting better membrane permeability.

Biological Activity

1-(1,3-Benzodioxol-5-yl)-3-(4-phenylpiperazino)-1-propanone, often referred to as a derivative of benzodioxole and piperazine, has garnered attention in pharmacological research due to its potential therapeutic applications. This compound is structurally related to various psychoactive agents and has shown promising biological activities that warrant further investigation.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 342.39 g/mol. The compound features a benzodioxole moiety, which is known for its role in enhancing the bioactivity of various drugs.

Antidepressant Effects

Research indicates that compounds containing the benzodioxole structure exhibit significant antidepressant properties. For instance, studies have shown that derivatives can modulate serotonin and norepinephrine levels in the brain, leading to improved mood and reduced anxiety symptoms. The mechanism often involves inhibition of the reuptake of these neurotransmitters, similar to established antidepressants like SSRIs (Selective Serotonin Reuptake Inhibitors) .

Neuroprotective Properties

In addition to antidepressant effects, this compound has been evaluated for its neuroprotective capabilities. Laboratory studies have demonstrated that it can protect neuronal cells from oxidative stress and apoptosis, potentially making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Analgesic Activity

Preliminary findings suggest that this compound may also possess analgesic properties. Animal models have indicated a reduction in pain perception when administered this compound, likely due to its action on pain pathways involving serotonin receptors .

Case Studies and Research Findings

Several studies have focused on the biological activity of related compounds, providing insights into the potential effects of this compound.

The biological activity of this compound can be attributed to its interaction with various neurotransmitter systems:

- Serotonergic System : The compound likely acts as a serotonin reuptake inhibitor (SRI), enhancing serotonin availability in synaptic clefts.

- Dopaminergic System : Some studies suggest it may also influence dopamine pathways, contributing to its mood-enhancing effects.

- Adrenergic System : Its interaction with norepinephrine transporters may explain its potential anxiolytic properties.

Q & A

Q. What methodologies are used to elucidate the molecular structure of 1-(1,3-Benzodioxol-5-yl)-3-(4-phenylpiperazino)-1-propanone?

Structural elucidation involves a combination of spectroscopic and chromatographic techniques:

- 1D/2D NMR for assigning proton and carbon environments, confirming connectivity between the benzodioxole, piperazine, and propanone moieties.

- High-resolution mass spectrometry (HRMS) to verify molecular formula and fragmentation patterns.

- X-ray crystallography (using programs like SHELXL ) for definitive solid-state conformation analysis.

- Infrared (IR) spectroscopy to identify functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹).

Example: A related benzodioxolyl-propanone derivative was characterized using NMR, HRMS, and crystallography in studies of Tacca chantrieri .

Q. What synthetic strategies are employed to construct the benzodioxole-piperazine-propanone scaffold?

Key steps include:

- Coupling reactions : Reacting 1,3-benzodioxole-5-carbaldehyde with piperazine derivatives under reductive amination conditions.

- Protection-deprotection : Temporary masking of reactive groups (e.g., amine protection with Boc groups) to prevent side reactions.

- Ketone formation : Using Claisen-Schmidt condensation or nucleophilic acyl substitution to install the propanone moiety.

Example: Piperazine derivatives are often synthesized via nucleophilic substitution between chlorophenylpiperazine and benzodioxole precursors under basic conditions (e.g., K₂CO₃ in DMF) .

Q. How is initial biological activity screening conducted for this compound?

- In vitro assays : Testing receptor binding affinity (e.g., serotonin or dopamine receptors) via competitive radioligand binding assays.

- Enzyme inhibition studies : Measuring IC₅₀ values against target enzymes (e.g., monoamine oxidases) using fluorometric or colorimetric substrates.

- Cellular viability assays (e.g., MTT assay) to assess cytotoxicity in relevant cell lines.

Data from these assays guide further optimization of the pharmacophore .

Advanced Research Questions

Q. How do researchers resolve contradictions between computational predictions and experimental physicochemical data?

- Multi-technique validation : Compare computational (e.g., DFT-based logP predictions) with experimental HPLC retention times or partition coefficients.

- Thermal analysis : Differential scanning calorimetry (DSC) to verify melting points and polymorphic behavior, which may conflict with molecular dynamics simulations.

- Crystallographic refinement : Use SHELX or ORTEP-3 to resolve discrepancies in bond lengths/angles predicted by molecular modeling.

Example: Spectral data for chalcone derivatives were cross-validated against elemental analysis and crystallographic results to address inconsistencies .

Q. What crystallographic approaches are used to determine the compound’s solid-state conformation?

- Single-crystal X-ray diffraction (SCXRD) : Crystals grown via slow evaporation are analyzed using SHELXL for structure solution and refinement.

- ORTEP-3 software : Generates thermal ellipsoid plots to visualize atomic displacement parameters and confirm stereochemistry.

- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., π-π stacking between benzodioxole and phenyl groups).

Example: The crystal structure of a related benzodioxolyl-propanone derivative was resolved using SHELX, revealing key hydrogen-bonding networks .

Q. How is structure-activity relationship (SAR) analysis conducted to optimize biological activity?

- Systematic substituent variation : Modify the piperazine phenyl group (e.g., electron-withdrawing vs. donating groups) and measure changes in receptor binding.

- Pharmacophore mapping : Overlay crystal structures with active analogs to identify critical functional groups.

- QSAR modeling : Use regression models to correlate substituent properties (e.g., Hammett σ constants) with bioactivity data.

Example: Piperazine derivatives with halogenated aryl groups showed enhanced affinity for serotonin receptors in SAR studies .

Q. What strategies address low yield in the final coupling step of the synthesis?

- Catalyst optimization : Screen palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for Suzuki-Miyaura coupling of aryl halides.

- Solvent effects : Test polar aprotic solvents (e.g., DMF, DMSO) to improve solubility of intermediates.

- Microwave-assisted synthesis : Reduce reaction time and improve yield for temperature-sensitive steps.

Example: A related piperazine-ketone synthesis achieved 85% yield using Pd/C catalysis in DMF under microwave irradiation .

Q. How are potential pharmacological targets identified for this compound?

- Molecular docking : Screen against protein databases (e.g., PDB) to predict binding to receptors like 5-HT₂A or dopamine D₂.

- Transcriptomic profiling : RNA-seq of treated cells to identify differentially expressed genes linked to specific pathways.

- SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics to immobilized targets (e.g., GPCRs).

Example: Piperazine-containing analogs demonstrated nanomolar affinity for serotonin receptors in SPR assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.